molecular formula C9H8N4O2 B1623415 phenyl(1H-tetrazol-1-yl)acetic acid CAS No. 876716-29-9

phenyl(1H-tetrazol-1-yl)acetic acid

Cat. No.: B1623415
CAS No.: 876716-29-9
M. Wt: 204.19 g/mol
InChI Key: SMVWFPKUWFVUKN-UHFFFAOYSA-N
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Description

Phenyl(1H-tetrazol-1-yl)acetic acid is an organic compound that features a phenyl group attached to a tetrazole ring, which is further connected to an acetic acid moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenyl(1H-tetrazol-1-yl)acetic acid typically involves the formation of the tetrazole ring followed by its attachment to the phenylacetic acid. One common method is the [3+2] cycloaddition reaction between an azide and a nitrile. For instance, phenylacetonitrile can react with sodium azide under acidic conditions to form the tetrazole ring, which is then hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production methods for tetrazole derivatives often employ eco-friendly approaches, such as using water as a solvent and moderate reaction conditions. These methods aim to achieve high yields with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: Phenyl(1H-tetrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phenyl(1H-tetrazol-1-yl)acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Phenyl(1H-tetrazol-1-yl)acetic acid can be compared with other tetrazole derivatives, such as:

Uniqueness: this compound is unique due to the presence of both a phenyl group and an acetic acid moiety, which can influence its chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to simpler tetrazole derivatives .

Properties

IUPAC Name

2-phenyl-2-(tetrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c14-9(15)8(13-6-10-11-12-13)7-4-2-1-3-5-7/h1-6,8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVWFPKUWFVUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390215
Record name phenyl(1H-tetrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876716-29-9
Record name phenyl(1H-tetrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
phenyl(1H-tetrazol-1-yl)acetic acid
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